molecular formula C26H31N3O6S B15040755 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B15040755
M. Wt: 513.6 g/mol
InChI Key: HTGFGVVKXVTFNE-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenyl ethylamine and ethyl benzoate derivatives. The synthesis may involve:

    Condensation Reactions: Combining the amine group with the ester group under acidic or basic conditions.

    Cyclization: Formation of the imidazolidinone ring through intramolecular reactions.

    Acylation: Introduction of the acetyl group to the amine functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.

    Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains similar functional groups but arranged differently.

Uniqueness

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C26H31N3O6S

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H31N3O6S/c1-5-28-24(31)20(16-23(30)27-19-10-8-18(9-11-19)25(32)35-6-2)29(26(28)36)14-13-17-7-12-21(33-3)22(15-17)34-4/h7-12,15,20H,5-6,13-14,16H2,1-4H3,(H,27,30)

InChI Key

HTGFGVVKXVTFNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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